molecular formula C15H16N2O B103067 2-amino-N-(2-phenylethyl)benzamide CAS No. 19050-62-5

2-amino-N-(2-phenylethyl)benzamide

Cat. No.: B103067
CAS No.: 19050-62-5
M. Wt: 240.3 g/mol
InChI Key: BVUCIDPYOGNAEQ-UHFFFAOYSA-N
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Description

2-amino-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C15H16N2O. This compound is part of the benzamide family, which is known for its diverse applications in pharmaceuticals, agriculture, and industrial chemistry. Benzamides are characterized by the presence of a benzene ring attached to an amide group, and in this case, the compound also includes an amino group and a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-N-(2-phenylethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times. The reaction typically involves heating the reactants in the presence of the catalyst and ultrasonic waves, which accelerates the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of phenethylamine with benzoyl chloride in a suitable solvent at low temperatures . The product is then purified through crystallization. This method is preferred for its simplicity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Various substituted benzamides depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2-phenylethyl)benzamide is unique due to its specific structural features, such as the presence of both an amino group and a phenylethyl group attached to the benzamide core. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzamide derivatives.

Properties

IUPAC Name

2-amino-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUCIDPYOGNAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352333
Record name 2-amino-n-phenethyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19050-62-5
Record name 2-amino-n-phenethyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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